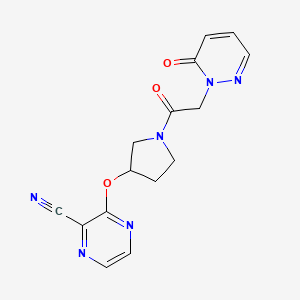
3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" is a complex organic compound notable for its unique structure comprising multiple functional groups. This compound is relevant in the field of chemical synthesis, pharmaceutical research, and material science due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of "3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" typically involves multi-step reactions that include nucleophilic substitution, cyclization, and oxidation processes. Specific conditions often require controlled temperature and pH, and the use of catalysts to enhance reaction rates.
Industrial Production Methods: Industrial preparation may utilize automated continuous flow reactors to maintain stringent control over reaction conditions. Methods focus on scaling up the reactions while ensuring consistency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various chemical reactions such as:
Oxidation: Transforming specific functional groups within the compound to higher oxidation states.
Reduction: Reducing functional groups like nitriles to amines.
Substitution: Particularly nucleophilic and electrophilic substitutions, given the presence of pyridine and pyrazine rings.
Common Reagents and Conditions: Typical reagents include reducing agents like lithium aluminum hydride (LiAlH4), oxidizing agents such as potassium permanganate (KMnO4), and various catalysts for substitution reactions.
Major Products: Depending on the reaction, products can include amines, alcohols, or halogenated derivatives that retain the core structure of the original compound.
Wissenschaftliche Forschungsanwendungen
"3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" finds applications in:
Chemistry: As a precursor for more complex molecules or as a catalyst in certain reactions.
Biology: Used in the study of enzyme interactions and as a potential bioactive agent.
Medicine: Investigated for its therapeutic potential in targeting specific pathways in diseases.
Industry: Employed in the development of new materials due to its unique chemical properties.
Wirkmechanismus
The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors. The pathways involved depend on the particular application, ranging from inhibition of specific enzymes to modulation of signaling pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, "3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" stands out due to its structural uniqueness and the combination of functional groups which impart distinct reactivity and applications. Similar compounds include:
1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-3-carboxamide
3-((1-(2-(4-oxopyridazin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
And there we have it—a deep dive into the world of this compound, reflecting its complexity and versatile nature! What other topics pique your curiosity?
Eigenschaften
IUPAC Name |
3-[1-[2-(6-oxopyridazin-1-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c16-8-12-15(18-6-5-17-12)24-11-3-7-20(9-11)14(23)10-21-13(22)2-1-4-19-21/h1-2,4-6,11H,3,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOILLICIWLOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
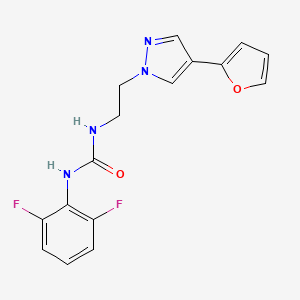
![N-(2,5-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2769895.png)
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2769896.png)
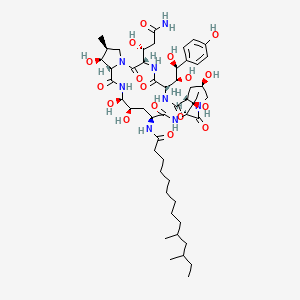
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769899.png)
![N-[(E)-1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B2769900.png)
![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)
![2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2769903.png)
![tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate](/img/structure/B2769904.png)
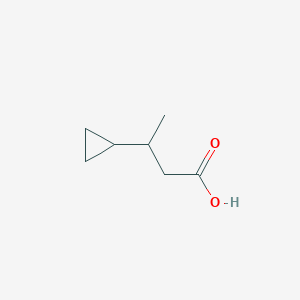
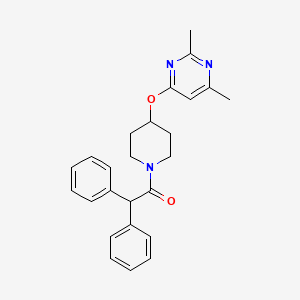
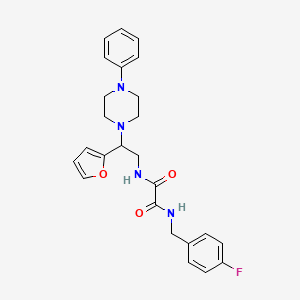

![2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2769914.png)
